Dual D2/5-HT1A Receptor Affinity: 10-Fold Higher D2 Potency Versus the Cinnamyl Piperazine Flunarizine
CAS 329080-39-9 exhibits a dual D2/5-HT1A binding profile with Ki values of 12.3 nM and 8.7 nM, respectively, as determined by radioligand displacement assays [1]. In direct comparison, the clinically used cinnamyl piperazine derivative flunarizine demonstrates a substantially weaker D2 Ki of 112 ± 9 nM [2], representing a 9.1-fold lower affinity for the dopamine D2 receptor. While flunarizine is primarily a calcium channel blocker with ancillary D2 activity, CAS 329080-39-9 is intentionally designed for dual receptor engagement, providing a balanced D2/5-HT1A ratio of approximately 1.4 [1]. Aripiprazole, a comparator atypical antipsychotic, shows even higher individual affinities (D2 Ki = 0.34 nM; 5-HT1A Ki = 1.7 nM) but functions as a partial agonist, whereas CAS 329080-39-9 is characterized as a dual antagonist/modulator, offering a distinct functional pharmacological profile [3].
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki) and serotonin 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | D2 Ki = 12.3 nM; 5-HT1A Ki = 8.7 nM (D2/5-HT1A ratio = 1.4) |
| Comparator Or Baseline | Flunarizine: D2 Ki = 112 ± 9 nM [2]. Aripiprazole: D2 Ki = 0.34 nM; 5-HT1A Ki = 1.7 nM [3]. |
| Quantified Difference | 9.1-fold higher D2 affinity vs. flunarizine. 36-fold and 5.1-fold lower D2 and 5-HT1A affinity vs. aripiprazole, respectively, but with distinct functional antagonism. |
| Conditions | In vitro radioligand binding displacement assays using cloned human D2 and 5-HT1A receptors. |
Why This Matters
A researcher selecting a cinnamyl piperazine for dual D2/5-HT1A antagonism in a CNS program would require the 10-fold D2 potency gain over flunarizine while avoiding the partial agonist bias of aripiprazole, making CAS 329080-39-9 the most balanced antagonist in its structural class.
- [1] Kuujia Research Brief. N-(2,4-difluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide (CAS 329080-39-9) - Pharmacological Profile. Kuujia.com, 2024. View Source
- [2] Interaction of flunarizine with dopamine D2 and D1 receptors. Eur J Pharmacol, 1991, 196(2), 143-149. Ki (D2) = 112 ± 9 nM. View Source
- [3] Aripiprazole FDA Package Insert (Abilify). Otsuka Pharmaceutical Co., 2002. Ki values: D2 = 0.34 nM, 5-HT1A = 1.7 nM. View Source
